molecular formula C19H17ClN4O2S B2409479 N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 920229-62-5

N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No. B2409479
M. Wt: 400.88
InChI Key: YXRRGCKICBLRCN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The benzothiazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The compound might exhibit fluorescence, as many benzothiazole derivatives are known to be fluorescent .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be interesting to investigate its biological activity, given that both benzothiazole and piperazine derivatives are found in various pharmaceuticals .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)17(25)22-19-21-15-6-1-2-7-16(15)27-19/h1-7,12H,8-11H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRGCKICBLRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide

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